molecular formula C17H14ClN3O2 B2415174 4-chlorobenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946213-99-6

4-chlorobenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2415174
CAS No.: 946213-99-6
M. Wt: 327.77
InChI Key: ZAZKQWNHWYEGBO-UHFFFAOYSA-N
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Description

4-Chlorobenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate is a synthetic chemical compound belonging to the class of 1,2,3-triazole derivatives. These compounds are primarily synthesized via copper-catalyzed or ruthenium-catalyzed [3+2] cycloaddition reactions between organic azides and alkynes, a robust process often referred to as "click chemistry" . The structure features a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry, which is disubstituted at the 1 and 4-positions with a phenyl ring and an ester-functionalized group, respectively. The 4-chlorobenzyl ester moiety differentiates it from simpler alkyl esters and may influence its physicochemical properties and biological interactions.1,2,3-Triazole derivatives have found extensive applications in pharmaceutical and agrochemical research due to their metabolic stability and ability to participate in hydrogen bonding . Specifically, 1,4,5-trisubstituted 1,2,3-triazole-4-carboxylate analogs have been identified as a valuable scaffold in drug discovery, with recent research highlighting their potential as potent and selective inhibitors of therapeutic targets such as the Pregnane X Receptor (PXR) . The structural motifs present in this compound—a 5-methyl group, a phenyl substituent at the N1 position, and a carboxylate ester—are common features in the design of bioactive molecules aimed at modulating protein-protein interactions and enzyme activity . As such, this compound serves as a versatile building block or intermediate for researchers developing novel therapeutic agents, chemical probes, and for conducting structure-activity relationship (SAR) studies.This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-chlorophenyl)methyl 5-methyl-1-phenyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-12-16(19-20-21(12)15-5-3-2-4-6-15)17(22)23-11-13-7-9-14(18)10-8-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZKQWNHWYEGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorobenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

    Introduction of the Chlorobenzyl Group: This step involves the reaction of the triazole intermediate with 4-chlorobenzyl chloride under basic conditions.

    Esterification: The final step is the esterification of the carboxylic acid group with methanol or another alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chlorobenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

4-chlorobenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antifungal, and antibacterial agent.

    Materials Science: Used in the development of new materials with unique properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-chlorobenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This binding is often facilitated by the nitrogen atoms in the triazole ring, which can form hydrogen bonds or coordinate with metal ions in the active site of the enzyme.

Comparison with Similar Compounds

Similar Compounds

    1-(7-Chloroquinolin-4-yl)-N-(4-Methoxybenzyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide: Similar structure but with a quinoline moiety.

    Methyl-1H-1,2,4-Triazole-3-Carboxylate: Similar triazole core but different substituents.

Uniqueness

4-chlorobenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its chlorobenzyl group, in particular, enhances its reactivity and potential for further functionalization.

Biological Activity

4-Chlorobenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential as an antimicrobial, antifungal, and anticancer agent. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The structure of 4-chlorobenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate can be represented as follows:

C16H14ClN3O2\text{C}_{16}\text{H}_{14}\text{ClN}_3\text{O}_2

This compound features a triazole ring that is pivotal for its biological activity. The chlorobenzyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of triazole derivatives. For instance, a study highlighted that compounds similar to 4-chlorobenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate exhibited significant antibacterial activity against various pathogens including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these compounds often ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial efficacy .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundMIC (μg/mL)Target Pathogen
4-Chlorobenzyl Triazole Derivative0.22 - 0.25E. coli, S. aureus
Other Similar TriazolesVariesVarious Bacteria

Antifungal Activity

In addition to antibacterial properties, the compound has shown promising antifungal activity. Studies have reported that triazole derivatives can inhibit the growth of pathogenic fungi, with some compounds demonstrating significant efficacy against strains resistant to conventional antifungal treatments .

Anticancer Potential

The anticancer properties of triazoles have been increasingly investigated. Research indicates that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation . The presence of electronegative groups like chlorine in the structure is believed to enhance cytotoxic activity against tumor cells.

Table 2: Cytotoxicity Data

CompoundIC50 (μM)Cancer Cell Line
4-Chlorobenzyl Triazole Derivative<10A549 (Lung Cancer)
Other TriazolesVariesVarious Cancer Lines

The biological activity of 4-chlorobenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects.
  • Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways through the activation of caspases or by disrupting mitochondrial function.
  • Biofilm Disruption : Some studies suggest that triazoles can interfere with biofilm formation in bacteria, enhancing their effectiveness against persistent infections .

Case Studies

A notable case study involved the synthesis and evaluation of several triazole derivatives for their antibacterial properties. Among these, the derivative featuring the chlorobenzyl moiety demonstrated superior activity compared to others tested . Another study focused on the anticancer effects of similar compounds and reported significant cytotoxicity against various cancer cell lines with IC50 values lower than established chemotherapeutic agents .

Q & A

Basic Questions

Q. What are the established synthetic routes for 4-chlorobenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate?

  • Methodology : The synthesis typically involves cyclocondensation of precursors such as substituted phenylhydrazines and β-ketoesters. For example, describes a cyclocondensation route using ethyl acetoacetate, DMF-DMA, and phenylhydrazine to form pyrazole intermediates, followed by hydrolysis to carboxylic acids. Adapting this, the target compound could be synthesized via esterification of the carboxylate group with 4-chlorobenzyl chloride under basic conditions.
  • Key Steps :

  • Cyclocondensation to form the triazole core.
  • Hydrolysis of ester groups to carboxylic acids (if required).
  • Esterification with 4-chlorobenzyl chloride.
    • Reference : .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopic Techniques :

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and purity. For example, and provide PubChem data (SMILES, InChIKey) for related triazoles, which can guide peak assignments.
  • FTIR : Confirmation of ester (C=O, ~1700 cm1^{-1}) and triazole (C-N, ~1500 cm1^{-1}) functional groups.
    • Crystallography : Single-crystal X-ray diffraction (as in and ) resolves bond lengths, angles, and spatial arrangement of the 4-chlorobenzyl group.
    • Reference : .

Q. What are the molecular and structural properties of this compound?

  • Molecular Formula : C18_{18}H15_{15}ClN3_3O2_2 (calculated based on analogous structures in and ).
  • Key Features :

  • Planar triazole ring with a 4-chlorobenzyl ester substituent.
  • Chlorine atom at the para position enhances steric and electronic effects.
    • Data Table :
PropertyValue/DescriptionSource
Molecular Weight~340.78 g/molCalculated
Canonical SMILESClC1=CC=C(C=C1)COC(=O)C2=CN(N=N2)C3=CC=CC=C3CPubChem-like
X-ray Confirmed GeometryTriazole ring planarity

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the 4-chlorobenzyl esterification step?

  • Variables to Test :

  • Catalyst : Use of DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to enhance esterification efficiency.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) vs. dichloromethane.
  • Temperature : Room temperature vs. reflux conditions.
    • Case Study : highlights refluxing for 15 hours in aryl acid condensations, suggesting prolonged heating may improve esterification.
    • Reference : .

Q. How do tautomeric forms or solvent effects complicate NMR interpretation for this compound?

  • Challenge : Triazole rings exhibit tautomerism (1,2,3-triazole vs. 1,2,4-triazole), leading to split peaks or signal broadening.
  • Resolution :

  • Use deuterated solvents (e.g., DMSO-d6_6) to stabilize specific tautomers.
  • Variable-temperature NMR to observe dynamic equilibria.
    • Example : resolved tautomerism in methyl 1-benzyltriazole-4-carboxylate via X-ray crystallography, confirming the dominant tautomer.
    • Reference : .

Q. What is the role of the 4-chlorobenzyl group in modulating biological activity or stability?

  • Electronic Effects : The electron-withdrawing Cl atom increases electrophilicity of the ester group, potentially enhancing reactivity in prodrug systems.
  • Steric Effects : Bulky benzyl group may influence binding to biological targets (e.g., enzymes).
  • Comparative Data : and show that 4-chlorobenzyl-substituted pyrazoles exhibit improved thermal stability and bioactivity compared to non-halogenated analogs.
  • Reference : .

Q. How can computational methods (DFT, MD) predict interactions between this compound and biological targets?

  • Approach :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., triazole N-atoms for hydrogen bonding).
  • Molecular Dynamics (MD) : Simulate binding to proteins (e.g., cytochrome P450) using software like GROMACS.
    • Validation : Compare computational results with experimental IC50_{50} values from enzymatic assays.
    • Reference : (structural data for force field parameterization).

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or spectral data for this compound?

  • Potential Causes :

  • Polymorphism (different crystal forms).
  • Residual solvents or impurities.
    • Solutions :
  • Reproduce synthesis and purification steps (e.g., recrystallization from ethanol/water).
  • Use DSC (Differential Scanning Calorimetry) to detect polymorphs.
    • Case Study : reports single-crystal data for a difluorobenzyl analog, emphasizing the need for rigorous crystallization protocols.
    • Reference : .

Methodological Recommendations

  • Synthesis : Follow ’s cyclocondensation protocol with modifications for chlorobenzyl esterification.
  • Characterization : Combine NMR, FTIR, and X-ray crystallography (as in ) for unambiguous confirmation.
  • Advanced Studies : Use DFT/MD simulations (guided by ’s structural data) to explore bioactivity mechanisms.

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